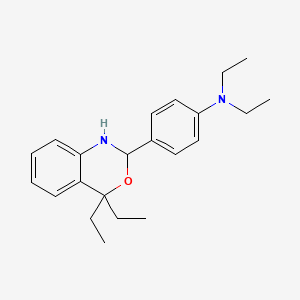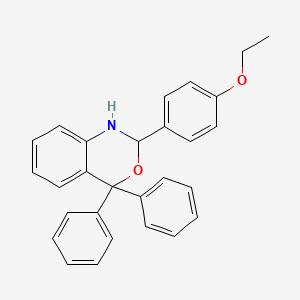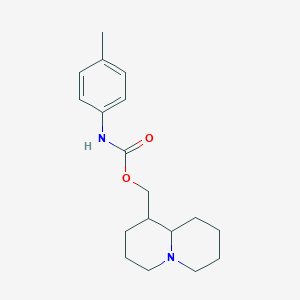
4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline
Übersicht
Beschreibung
4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline is a chemical compound that is widely used in scientific research. It is a benzoxazine derivative that has been shown to have significant biological activity.
Wirkmechanismus
The mechanism of action of 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the production of pro-inflammatory cytokines and to activate antioxidant enzymes. It also appears to modulate the activity of various enzymes involved in cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline are diverse. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. It has also been demonstrated to have anti-cancer effects, including the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline in lab experiments is its potency and specificity. It has been shown to have potent biological activity and to act on specific signaling pathways in cells. Additionally, it is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher doses may cause adverse effects. Additionally, its mechanism of action is not fully understood, which may limit its potential use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it may have potential as an anti-cancer agent, particularly in combination with other drugs.
Another area of interest is the development of new synthetic methods for 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline. This could lead to the development of more potent and specific analogs with improved biological activity.
Conclusion:
In conclusion, 4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline is a chemical compound with significant biological activity. It has been extensively studied for its anti-inflammatory, antioxidant, and neuroprotective properties, as well as its potential as a therapeutic agent for the treatment of various diseases. While there are limitations to its use in lab experiments, it remains a promising compound for future research.
Wissenschaftliche Forschungsanwendungen
4-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-N,N-diethylaniline has been extensively studied for its biological activity. It has been shown to have potent anti-inflammatory and antioxidant properties. Additionally, it has been demonstrated to have neuroprotective effects and to improve cognitive function. It has also been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
4-(4,4-diethyl-1,2-dihydro-3,1-benzoxazin-2-yl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-5-22(6-2)19-11-9-10-12-20(19)23-21(25-22)17-13-15-18(16-14-17)24(7-3)8-4/h9-16,21,23H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHNMFAIGVYECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=C(C=C3)N(CC)CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B4294259.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4294266.png)
![12-biphenyl-4-yl-3-methyl-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4294305.png)
![13-{4-[(2-fluorobenzyl)oxy]phenyl}-7,13-dihydro-12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B4294307.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-3-pyridin-3-ylbenzo[f]quinoline](/img/structure/B4294315.png)
![N-butyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B4294323.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B4294346.png)
![5-chloro-2-{[(5,6-dinitro-1H-benzimidazol-2-yl)methyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4294352.png)


![3-{4-[chloro(difluoro)methoxy]phenyl}-N-(2-chlorophenyl)-2-(methylimino)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4294370.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B4294376.png)